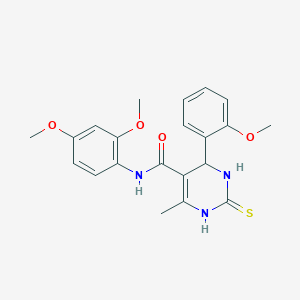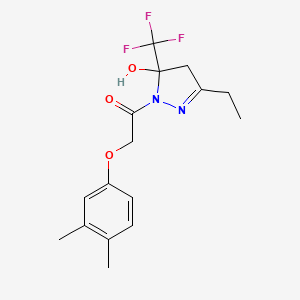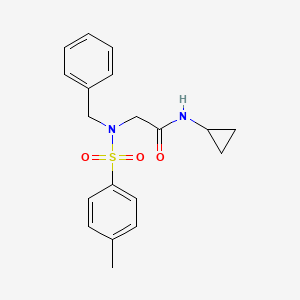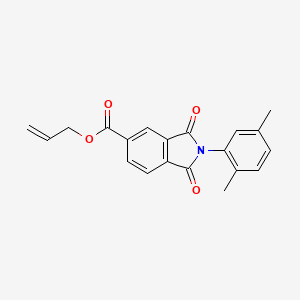
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a tetrahydropyrimidine ring, which is a heterocyclic compound containing nitrogen atoms.
- The compound bears two methoxy (OCH₃) groups on the phenyl rings at positions 2 and 4.
- Additionally, there’s a thioxo (S=) group at position 2 of the tetrahydropyrimidine ring.
- The carboxamide functional group (CONH₂) is attached to position 5.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the reaction of appropriate starting materials, such as 2,4-dimethoxyaniline and 2-methoxybenzaldehyde, followed by cyclization and subsequent functional group transformations.
Reaction Conditions: The synthesis typically involves refluxing the reactants in suitable solvents (e.g., ethanol or dichloromethane) with appropriate catalysts or reagents. Acidic or basic conditions may be employed to facilitate the cyclization step.
Industrial Production: While Compound X is not produced on an industrial scale, its synthesis can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions and purification methods is crucial for large-scale production.
化学反应分析
Compound X can participate in various chemical reactions:
Oxidation: The methoxy groups can undergo oxidative transformations, leading to the formation of corresponding phenols.
Reduction: Reduction of the thioxo group may yield amines or other reduced derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium borohydride (NaBH₄), and various acids or bases are relevant in these reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
科学研究应用
Compound X finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it a potential drug candidate.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for specialized chemicals.
作用机制
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
While Compound X is unique due to its specific substitution pattern and thioxo group, similar compounds include other tetrahydropyrimidines and phenyl-substituted derivatives.
属性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-10-9-13(26-2)11-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
InChI 键 |
JYKVEDYBYBDJGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide](/img/structure/B11624052.png)


![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624070.png)

![N'-[(phenylcarbonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11624087.png)
![{(5E)-5-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11624100.png)

![Ethyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624136.png)
